molecular formula C19H22FNO2 B5664764 2-(2-tert-butyl-4-methylphenoxy)-N-(4-fluorophenyl)acetamide CAS No. 6044-81-1

2-(2-tert-butyl-4-methylphenoxy)-N-(4-fluorophenyl)acetamide

Cat. No. B5664764
CAS RN: 6044-81-1
M. Wt: 315.4 g/mol
InChI Key: FVSXANGKTSYJHR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related acetamide compounds often involves multi-step reactions starting from various phenols or anilines as primary compounds. For example, Yang Man-li et al. (2008) described the synthesis of novel acetamides using 3-fluoro-4-cyanophenol as a starting material, indicating a potential pathway that could be adapted for the synthesis of 2-(2-tert-Butyl-4-methylphenoxy)-N-(4-fluorophenyl)acetamide by substituting appropriate starting materials and reaction conditions (Yang Man-li, 2008).

Molecular Structure Analysis

The molecular structure of acetamide derivatives has been extensively studied, revealing insights into their chemical behavior and reactivity. Studies, such as those by T. Romero and Angela Margarita (2008) on hydrogen bonding in substituted acetamides, provide a basis for understanding the molecular interactions and structural characteristics of 2-(2-tert-Butyl-4-methylphenoxy)-N-(4-fluorophenyl)acetamide. These insights help in predicting the compound's reactivity and stability (T. Romero & Angela Margarita, 2008).

Chemical Reactions and Properties

The chemical reactions and properties of acetamide compounds can vary widely depending on their specific substituents. For instance, He Xiang-qi (2007) synthesized a related compound, N-methyl-2-(4-phenoxyphenoxy)acetamide, which showcased potential pharmaceutical effects against vegetable aphids, highlighting the diverse chemical properties and reactions these compounds can undergo (He Xiang-qi, 2007).

Physical Properties Analysis

The physical properties of acetamide derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. Research on compounds like N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethoxy-d(2)-5-methoxybenzyl)acetamide by Ming-Rong Zhang et al. (2005) provides valuable data on the physical properties of these molecules, which could be analogous to those of 2-(2-tert-Butyl-4-methylphenoxy)-N-(4-fluorophenyl)acetamide (Ming-Rong Zhang et al., 2005).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior, are fundamental to understanding the applications and handling of acetamide derivatives. Studies on similar compounds provide insights into the chemical behavior that could be expected from 2-(2-tert-Butyl-4-methylphenoxy)-N-(4-fluorophenyl)acetamide. For example, the work of Deepali B Magadum and G. Yadav (2018) on chemoselective acetylation offers a glimpse into the reactivity patterns that might be observed (Deepali B Magadum & G. Yadav, 2018).

properties

IUPAC Name

2-(2-tert-butyl-4-methylphenoxy)-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FNO2/c1-13-5-10-17(16(11-13)19(2,3)4)23-12-18(22)21-15-8-6-14(20)7-9-15/h5-11H,12H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSXANGKTSYJHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)F)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40975844
Record name 2-(2-tert-Butyl-4-methylphenoxy)-N-(4-fluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40975844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6044-81-1
Record name 2-(2-tert-Butyl-4-methylphenoxy)-N-(4-fluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40975844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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